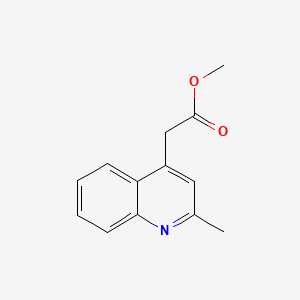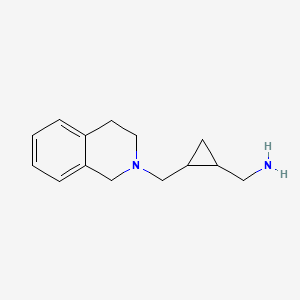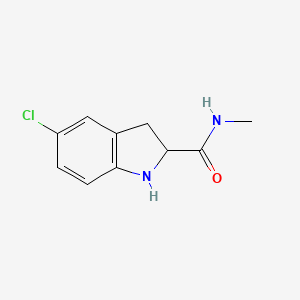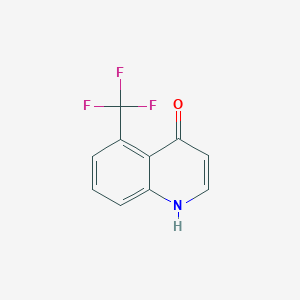
5-(Trifluoromethyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)quinolin-4(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group attached to the quinoline ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)quinolin-4(1H)-one typically involves the reaction of 4-chloro-6-(trifluoromethyl)quinoline with appropriate reagents under controlled conditions . The reaction is carried out in anhydrous conditions using flame-dried glassware and magnetic stirring under a nitrogen atmosphere . Common solvents used include anhydrous solvents obtained from commercial sources such as Sigma-Aldrich or Alfa Aesar .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethyl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)quinolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-influenza agent.
Medicine: Explored for its antimalarial and antiviral properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in viral replication, making it a potential antiviral agent . The compound’s trifluoromethyl group enhances its binding affinity to these targets, thereby increasing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-(trifluoromethyl)quinoline: A precursor in the synthesis of 5-(Trifluoromethyl)quinolin-4(1H)-one.
4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid: Exhibits moderate anti-influenza activity.
2-R-oxazolo[4,5-c]quinolin-4(5H)-ones: Synthesized from quinoline derivatives and have similar biological activities.
Uniqueness
This compound is unique due to its trifluoromethyl group, which enhances its chemical stability and biological activity compared to other quinoline derivatives. This makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C10H6F3NO |
|---|---|
Peso molecular |
213.16 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)6-2-1-3-7-9(6)8(15)4-5-14-7/h1-5H,(H,14,15) |
Clave InChI |
HKIQLQJZKCSFRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=O)C=CNC2=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


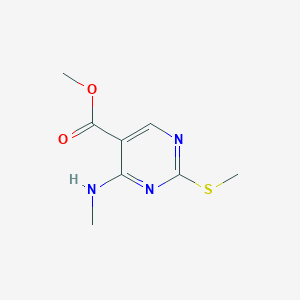
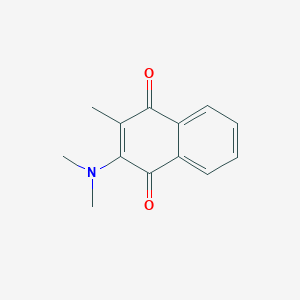
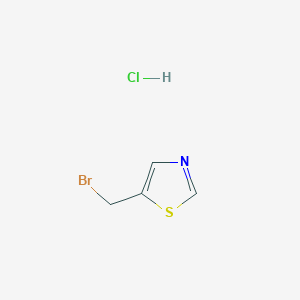
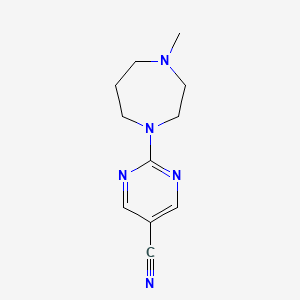
![methyl N-[2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B15068411.png)
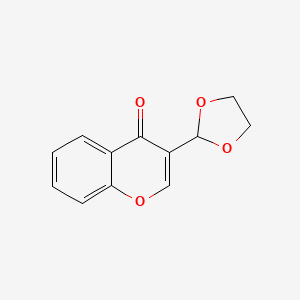
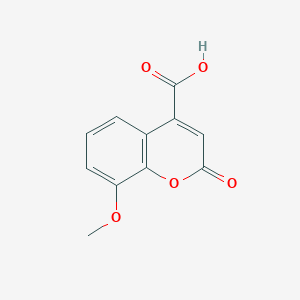
![2-Bromo-7-methylimidazo[5,1-b]thiazole](/img/structure/B15068435.png)
![2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole](/img/structure/B15068448.png)
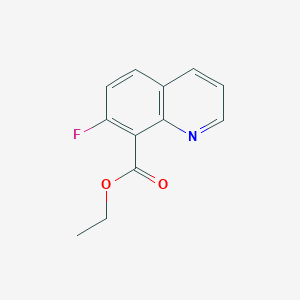
![6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B15068452.png)
